2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
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Description
2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F5NO2S and its molecular weight is 365.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may have a high affinity for multiple receptors , which could indicate a broad spectrum of biological activities.
Mode of Action
The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs . This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.
Biochemical Pathways
The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability
Result of Action
The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYEIGCJAHTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.